molecular formula C5H5BO3S B151176 2-Formylthiophene-3-boronic acid CAS No. 4347-31-3

2-Formylthiophene-3-boronic acid

Cat. No. B151176
CAS RN: 4347-31-3
M. Wt: 155.97 g/mol
InChI Key: BBENFHSYKBYWJX-UHFFFAOYSA-N
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Description

2-Formylthiophene-3-boronic acid is a chemical compound that is closely related to the molecule of 3-formylphenylboronic acid, which is planar with typical bond lengths and angles. The formyl group in these compounds is coplanar with the aromatic ring and influences the crystal packing due to its strong effect on the geometry of the boronic acid group .

Synthesis Analysis

The synthesis of related compounds, such as 5-arylthiophene-2-carboxaldehydes, often utilizes 5-formyl-2-thiopheneboronic acid as a building block. However, this compound is unstable, and its transformation through C-C couplings like the Suzuki-Miyaura reaction has been challenging, resulting in low yields. A novel technique involving a one-pot borylation and copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction has been developed to address this issue. This method uses an in situ prepared 2-thiopheneboronic ester derivative, which avoids the acidic liberation step of boronic acid species, leading to improved yields and purities .

Molecular Structure Analysis

The molecular structure of 3-formylphenylboronic acid, a compound similar to 2-formylthiophene-3-boronic acid, has been analyzed to be planar with a formyl group that is coplanar with the benzene ring. This structure does not significantly distort the ring but does influence the crystal packing due to the geometry of the boronic acid group .

Chemical Reactions Analysis

Thioesters of thienylacrylic acid, which can be synthesized from 2-formylthiophene, undergo condensation with acetylenic thioethers in the presence of boron trifluoride etherate. These condensation products can react with hydrazine hydrate, leading to intramolecular cyclization and the formation of pyrazolines. The IR spectra of these compounds have been discussed, indicating the types of chemical transformations that 2-formylthiophene derivatives can undergo .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-formylthiophene-3-boronic acid are not detailed in the provided papers, the related structures suggest that the compound would exhibit planarity and typical bond lengths and angles. The presence of the formyl and boronic acid groups would likely influence its reactivity and interactions in the crystal structure, as seen with 3-formylphenylboronic acid . The stability issues of similar boronic acid derivatives, as mentioned in the synthesis of 5-arylthiophene-2-carboxaldehydes, also suggest that 2-formylthiophene-3-boronic acid may have similar challenges .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Formylthiophene-3-boronic acid is a key component in the synthesis of various chemical structures. Hergert et al. (2018) described its use in the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).
  • Deryagina et al. (1971) reported on the synthesis of thioesters of thienylacrylic acid through condensation with acetylenic thioethers in the presence of boron trifluoride etherate (Deryagina, Nakhmanovich, & Klochkova, 1971).

Catalysis and Boronic Acid Chemistry

  • Boronic acid, including derivatives like 2-formylthiophene-3-boronic acid, plays a vital role in catalysis. Hashimoto, Gálvez, and Maruoka (2015) highlighted its use in the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).
  • Erker (2005) discussed the applications of tris(pentafluorophenyl)borane, a boron Lewis acid, in various organic and organometallic reactions, highlighting the broader potential of boronic acids in chemistry (Erker, 2005).

Fluorescent Chemosensors and Biomedical Applications

  • Boronic acids are crucial in the development of fluorescent chemosensors for biological substances. Huang et al. (2012) summarized the progress of boronic acid sensors for various applications, including detecting carbohydrates and bioactive substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
  • Cambre and Sumerlin (2011) highlighted the use of boronic acid-containing polymers in biomedical applications, such as treatment for various diseases, emphasizing their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).

Solid-State Chemistry and Sensing Applications

  • MacGillivray and Campillo-Alvarado (2020) explored the use of organoboron molecules, including boronic acids, to direct chemical reactivity in the organic solid state, particularly in [2+2]-photocycloadditions (MacGillivray & Campillo-Alvarado, 2020).
  • Lacina, Skládal, and James (2014) reviewed the diverse uses of boronic acids in sensing applications, including their interactions with diols and strong Lewis bases, useful in biological labeling and development of therapeutics (Lacina, Skládal, & James, 2014).

Safety And Hazards

2-Formylthiophene-3-boronic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

(2-formylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBENFHSYKBYWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378453
Record name 2-Formylthiophene-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylthiophene-3-boronic acid

CAS RN

4347-31-3
Record name 2-Formylthiophene-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.1 N solution of n-butyllithium in hexane (28 ml) was added dropwise (10 mins) to a solution of 2-(3-bromo-2-thienyl)-1,3-dioxalane (3) (6.6 g, 28.1 mmol) in anhydrous ether (30 ml) at −70° C. After stirring for 10 mins, butyl borate (9.1 ml, 33.7 mmol) in anhydrous ether (20 ml) was added in a single portion. The reaction mixture was stirred for 4 hrs at −70° C. and then left to return to room temperature. 1 N hydrochloric acid (20 ml) was added, and the mixture was left for 1 hr with stirring. The aqueous phase was extracted with ether and the combined ether phases were washed with a solution of sodium bicarbonate, dried (Na2SO4), and evaporated under reduced pressure to give the intermediate (4) (2.2 g, 14.1 mmol, 50% yield) as a brown solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
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Name
butyl borate
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
E Borowska, K Durka, S Luliński… - European Journal of …, 2012 - Wiley Online Library
… 2-Formylthiophene-3-boronic Acid (2h): A solution of 2c (obtained as described as part of the synthesis of 2e) was quenched with DMF (2.2 g, 30 mmol). The mixture was stirred for 30 …
M Nakatani, H Fujii, T Murafuji, T Gunji, R Ikeda… - …, 2011 - tus.elsevierpure.com
… Similar reaction of 1b with 2-formylthiophene-3-boronic acid under similar conditions gave 4-aza-1-thia-1,10-dihydroazuleno[2,1-e] azulen-10-one (10) in high yield. Similar reaction of …
Number of citations: 2 tus.elsevierpure.com
S Kumar, S Saravanan, P Reuben… - Journal of heterocyclic …, 2005 - Wiley Online Library
… The synthetic route to 6 (Scheme 4) involves in the key step Suzuki coupling of 2-formylthiophene 3-boronic acid (11a) with 6-methoxy-1-naphthyl triflate (27). The triflate 27 was …
Number of citations: 16 onlinelibrary.wiley.com
AP Gehring, T Tremmel, F Bracher - Synthesis, 2014 - thieme-connect.com
… Virtually the same reactivity as that described above was observed in the cross-coupling reaction of 1 with 2-formylthiophene-3-boronic acid; again we isolated an equimolar mixture (25…
Number of citations: 8 www.thieme-connect.com
B Vaz, R Alvarez, M Nieto, AI Paniello, AR de Lera - Tetrahedron Letters, 2001 - Elsevier
… However, 2-formylthiophene-3-boronic acid coupled to 3 and 4 in excellent yield, perhaps as a result of the activating effect of the formyl group. We could corroborate the lack of …
Number of citations: 59 www.sciencedirect.com
PY Michellys, RJ Ardecky, JH Chen… - Journal of medicinal …, 2003 - ACS Publications
… Synthesis of 61 followed the synthetic path described in Scheme 3 using the iodide 58 and 2-formylthiophene-3-boronic acid. The acid 61 was purified by recrystallization from CH 3 CN…
Number of citations: 39 pubs.acs.org
M Schnürch, M Holzweber, MD Mihovilovic… - Green …, 2007 - pubs.rsc.org
A facile and environmentally benign method for the formation of boronic acid esters from corresponding boronic acids is reported. Simple grinding of a 1 : 1 mixture of the boronic acid (…
Number of citations: 52 pubs.rsc.org
C Br - chemistry - Elsevier
… In addition, the Gronowitz group synthesized a condensed aromatic compound, thieno[2,3-c]-l,7-naphthyridine (54), enlisting the Suzuki reaction of 2formylthiophene-3-boronic acid and …
Number of citations: 0 www.sciencedirect.com
MP Groziak, L Chen, L Yi… - Journal of the American …, 1997 - ACS Publications
To promote the development of boron-containing purine analogues that exist in planar, non-zwitterionic dominant structural form in aqueous solution, rigorous solution and solid state …
Number of citations: 60 pubs.acs.org
A Sarkar, R Das, GK Kar - Synlett, 2018 - thieme-connect.com
… Thienylation of 1f with 2-formylthiophene-3-boronic acid (C) or 2-acetylthiophene-3-boronic acid (D) successfully gave 3-(2-formyl-4-methyl-3,4-dihydronaphthalen-1-yl)thiophene-2-…
Number of citations: 2 www.thieme-connect.com

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